molecular formula C28H28ClN3O3 B2652248 3-[(2-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE CAS No. 933224-21-6

3-[(2-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE

Cat. No.: B2652248
CAS No.: 933224-21-6
M. Wt: 490
InChI Key: PKBYHOMOWNFOFW-UHFFFAOYSA-N
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Description

3-[(2-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves multi-step organic reactions. Key steps may include:

    Formation of the piperazine ring: This can be achieved through the reaction of phenylpiperazine with appropriate chlorinated intermediates.

    Attachment of the furan ring:

    Construction of the dihydropyridinone core: This is often accomplished via cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the aromatic rings or the dihydropyridinone core, potentially yielding saturated derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce nitro or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor ligands, contributing to the development of new pharmaceuticals.

Medicine

Medically, this compound or its analogs might be investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, or infections.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(2-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-[(furan-2-yl)methyl]-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one analogs: These compounds share a similar core structure but may have different substituents.

    Other piperazine derivatives: Compounds like 1-phenylpiperazine and its derivatives.

    Other dihydropyridinone derivatives: Compounds with variations in the dihydropyridinone core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O3/c1-20-18-25(33)26(28(34)32(20)19-22-10-7-17-35-22)27(23-11-5-6-12-24(23)29)31-15-13-30(14-16-31)21-8-3-2-4-9-21/h2-12,17-18,27,33H,13-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBYHOMOWNFOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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